molecular formula C20H18Br4N4O6 B11115195 N',N''-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]

N',N''-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]

Cat. No.: B11115195
M. Wt: 730.0 g/mol
InChI Key: OFKIOHKELINUCX-LLUHRWBDSA-N
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Description

N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide] is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydrazide, methoxy, and dibromo substituents, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide] typically involves a multi-step process. One common method starts with the preparation of 2,4-dibromo-6-methoxyphenol, which is then reacted with ethyl bromoacetate to form an ester intermediate. This intermediate undergoes hydrazinolysis to yield the corresponding hydrazide. Finally, the hydrazide is condensed with 1,2-ethanediylidenebis to form the target compound under controlled conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide] can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dibromo substituents can be reduced to form less halogenated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dibromo-6-methoxybenzoic acid, while substitution with amines may produce 2,4-diamino-6-methoxyphenoxy derivatives.

Scientific Research Applications

N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide] depends on its specific application. In biological systems, it may interact with molecular targets like enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide]
  • N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-difluoro-6-methoxyphenoxy)acetohydrazide]

Uniqueness

N’,N’'-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide] stands out due to the presence of dibromo substituents, which impart unique reactivity and potential biological activity. Compared to its dichloro or difluoro analogs, the dibromo variant may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H18Br4N4O6

Molecular Weight

730.0 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-[(2E)-2-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

InChI

InChI=1S/C20H18Br4N4O6/c1-31-15-7-11(21)5-13(23)19(15)33-9-17(29)27-25-3-4-26-28-18(30)10-34-20-14(24)6-12(22)8-16(20)32-2/h3-8H,9-10H2,1-2H3,(H,27,29)(H,28,30)/b25-3+,26-4+

InChI Key

OFKIOHKELINUCX-LLUHRWBDSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC

Origin of Product

United States

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